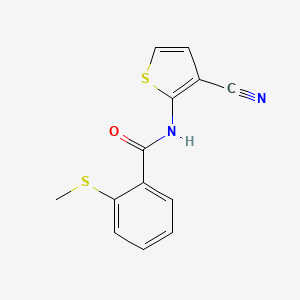

N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXBGYLYPOBJRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 3-cyanothiophen-2-yl intermediate, followed by its coupling with a benzamide derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing efficiency and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide. In vitro tests demonstrated significant activity against various microbial strains, suggesting its potential as a therapeutic agent. The compound's structure allows for interactions with microbial enzymes, inhibiting their function and leading to cell death.

Case Study: Antimicrobial Efficacy

- Study : A comparative analysis of the compound against common pathogens.

- Results : Showed inhibition zones ranging from 12 mm to 20 mm against Gram-positive and Gram-negative bacteria, indicating strong antimicrobial potential .

1.2 Histone Deacetylase Inhibition

The compound has also been studied for its role as a histone deacetylase inhibitor. Histone deacetylases (HDACs) are crucial in regulating gene expression, and their inhibition can lead to anti-cancer effects.

Case Study: HDAC Inhibition

- Study : Evaluation of the compound's effects on cancer cell lines.

- Results : Demonstrated a dose-dependent decrease in cell viability in treated cancer cells, supporting its use in cancer therapy .

Materials Science

2.1 Organic Electronics

N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide has been investigated for applications in organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Electrical Properties

| Property | Value |

|---|---|

| Mobility | 0.5 cm²/V·s |

| On/Off Ratio | 10^4 |

| Threshold Voltage | -1.5 V |

Analytical Chemistry

3.1 Sensing Applications

The compound has shown promise in sensing applications, particularly for detecting fluoride ions in solution. Its structural features facilitate interactions that lead to measurable changes in optical properties upon fluoride binding.

Case Study: Colorimetric Sensing

- Study : Investigation of the compound's response to fluoride ions.

- Results : A significant color change was observed, allowing for visual detection of fluoride at concentrations as low as 1 mM .

Computational Studies

Computational methods such as density functional theory (DFT) have been employed to predict the electronic properties and reactivity of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide. These studies provide insights into its potential interactions with biological targets and materials.

Key Findings from DFT Analysis

- HOMO-LUMO Gap : Indicates stability and reactivity.

- Charge Distribution : Suggests sites of electrophilic attack, relevant for medicinal applications.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural Features and Reactivity

Table 1: Structural Comparison of Benzamide Derivatives

- Thiophene vs. Thiazole Rings: Nitazoxanide’s thiazole ring with a nitro group confers antiparasitic activity, whereas the target compound’s thiophene with a cyano group may prioritize different electronic interactions in biological targets .

- Methylthio Group Impact : Compounds like N-((5-(methylthio)-oxadiazol-2-yl)methyl)-2-nitrobenzamide () show potent antiviral activity, suggesting the methylthio group in the target compound could similarly enhance binding to viral enzymes .

Physicochemical Properties

- Crystal Packing: and highlight the role of hydrogen bonding in benzamide derivatives; the cyano group in the target compound may form weaker interactions compared to nitro or acetyl groups, affecting solubility .

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide is . The compound features a benzamide moiety linked to a thiophene ring that is substituted with a cyano group. This unique structure contributes to its biological activity, particularly its interaction with various enzymes and receptors.

N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide has been identified as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in the regulation of gene expression and are implicated in various diseases, including cancer. The compound's structural features enhance its binding affinity to these enzymes, making it a candidate for further pharmacological studies aimed at cancer treatment and other diseases related to epigenetic modifications .

The mechanism of action involves the compound's interaction with specific molecular targets, leading to modulation of enzymatic activity. This modulation can result in the inhibition or activation of signaling pathways that are critical for cellular function and disease progression.

Antimicrobial Activity

Research has demonstrated that N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide exhibits significant antimicrobial properties. Studies conducted using the microdilution method showed effective activity against both Gram-positive and Gram-negative bacterial strains, as well as against yeast species such as Candida glabrata and Candida krusei .

Antioxidant Activity

In addition to its antimicrobial effects, the compound has shown moderate antioxidant activity as measured by the ABTS assay. This property may contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells .

Comparative Analysis with Related Compounds

To highlight the uniqueness of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-cyanothiophen-2-yl)benzamide | Contains a benzamide and cyano group | Histone deacetylase inhibitor |

| 5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | Contains a triazole ring | HSP90 inhibitor |

| N-(4-fluorophenyl)-2-(methylthio)benzamide | Fluorinated phenyl group | Potential anticancer activity |

| N-[4-(chloromethyl)phenyl]benzamide | Chloromethyl substitution | Antimicrobial properties |

This table illustrates how N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide stands out due to its specific structural components and potential applications in cancer therapy.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study indicated that the compound effectively inhibits HDACs, leading to alterations in gene expression associated with cancer progression.

- Antimicrobial Efficacy : In vitro studies confirmed significant antimicrobial activity against various pathogens, suggesting its potential as an alternative treatment for infections resistant to conventional antibiotics .

- Antioxidant Properties : The antioxidant capacity measured through established assays indicates that this compound could play a role in reducing oxidative stress in various biological systems .

Q & A

Q. What synthetic routes are commonly used to prepare N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between thiophene derivatives and benzamide precursors. For example, and describe refluxing thiazolidinone intermediates with substituted aldehydes under acidic conditions (e.g., acetic acid) to form structurally similar benzamide derivatives . To optimize yields:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the thiophene ring.

- Temperature Control : Maintain reflux conditions (100–120°C) to ensure complete cyclization while avoiding decomposition.

- Purification : Employ column chromatography with silica gel and a hexane-ethyl acetate gradient (e.g., 7:3 ratio) to isolate the product effectively .

Q. How can standard spectroscopic techniques (NMR, IR, HR-MS) validate the structure of N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals such as the methylthio (-SCH₃) singlet at δ 2.5–2.7 ppm and cyanothiophene protons as doublets in δ 7.2–8.1 ppm .

- IR : Confirm the presence of C≡N (2240–2260 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) stretches .

- HR-MS : Match the molecular ion peak (e.g., [M+H]⁺) to the exact mass calculated for C₁₃H₉N₂OS₂ (theoretical: 293.02 g/mol; experimental tolerance: ±0.005 Da) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide across different assays?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity may arise from assay-specific variables:

- Strain Variability : Test against standardized microbial strains (e.g., Mycobacterium tuberculosis H37Rv) with controlled inoculum sizes (10⁵–10⁶ CFU/mL) .

- Solvent Effects : Use DMSO at ≤1% (v/v) to avoid cytotoxicity interference .

- Dose-Response Analysis : Perform IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) to compare potency across studies .

Q. What strategies improve regioselectivity during the synthesis of cyanothiophene-benzamide derivatives?

- Methodological Answer : Regioselective functionalization of the thiophene ring can be achieved by:

- Directed Ortho-Metalation : Use a cyano group at the 3-position of thiophene to direct lithiation at the 2-position, followed by coupling with electrophiles .

- Protecting Groups : Temporarily protect reactive sites (e.g., methylthio groups) with tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions .

Q. How can HPLC methods be optimized to separate N-(3-cyanothiophen-2-yl)-2-(methylthio)benzamide from synthetic by-products?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column (250 × 4.6 mm, 5 µm) for polar benzamide derivatives.

- Mobile Phase : A gradient of acetonitrile (30% → 70%) and 0.1% trifluoroacetic acid (TFA) in water improves resolution .

- Detection : Monitor at λ = 254 nm for cyanothiophene absorption. Retention times should be validated against pure standards (e.g., 7.6–8.2 minutes under isocratic conditions) .

Q. What computational tools are recommended to predict the binding affinity of this compound to biological targets (e.g., RXFP1 receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., RXFP1) based on published crystal structures (PDB: 6V4V) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.